molecular formula C35H35NO12 B611948 Zinostatin CAS No. 9014-02-2

Zinostatin

Cat. No. B611948
CAS RN: 9014-02-2
M. Wt: 661.66
InChI Key: BLXZMHNVKCEIJX-LTZUVELHSA-N
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Description

Zinostatin, also known as neocarzinostatin, is an enediyne that alkylates DNA and RNA, similar to mitomycin, making it cytotoxic . It has a molecular weight of 659.64 and a formula of C35H33NO12 . It is not currently approved by the FDA, EMA, or PMDA .


Molecular Structure Analysis

Zinostatin has a molecular weight of 659.64 and a formula of C35H33NO12 . It has a CLOGP of 4.72, LIPINSKI of 2

Scientific Research Applications

  • Antitumor Effects : Zinostatin stimalamer, a chemically synthesized antitumor agent coupling neocarzinostatin with styrene maleic acid half-butylester copolymer, has demonstrated strong cytotoxicity against human and mouse tumor cell lines, including drug-resistant ones. It has shown effective antitumor activity in murine models, comparable or superior to neocarzinostatin at effective dose ranges (Numasaki et al., 1991).

  • DNA Interaction : Zinostatin is an enediyne antineoplastic antibiotic containing an aminoglycoside chromophore. It intercalates into DNA, and its enediyne core binds to DNA's minor groove, causing single-and double-strand breaks and triggering apoptosis (2020).

  • Inducing Antitumor Resistance : Zinostatin stimalamer has been observed to induce host-mediated antitumor resistance. Pretreatment with this agent suppressed tumor growth in certain mouse models and led to tumor eradication in some cases. It suggests an important role for mature T lymphocytes in tumor eradication (Masuda & Maeda, 1995).

  • Cellular Component Changes in Response to Treatment : Zinostatin stimalamer treatment led to changes in the cellular components of spleen and lymph node cells in Meth A-bearing BALB/c mice. This treatment appeared to augment host-mediated antitumor resistance, in addition to its intrinsic cytocidal activity (Masuda & Maeda, 1996).

  • Clinical Trial Outcomes : In early phase II multicentered studies, YM 881 (zinostatin stimalamer) showed response and safety in patients with malignant tumors, including brain, lung, breast, liver, pancreatic, gastric, and colon cancers. Major subjective unwanted effects were gastrointestinal symptoms, with evidence of hematological changes like thrombocytopenia (Saito et al., 1991).

  • Mechanism of Action : Zinostatin stimalamer suppresses colony formation of HeLa cells dose-dependently and exhibits cytocidal activity. It inhibits DNA synthesis and causes cellular DNA strand breaks, demonstrating that its antitumor and cytotoxic mechanisms are similar to neocarzinostatin (Tanaka et al., 1991).

  • Use in Hepatocellular Carcinoma : Transarterial chemotherapy with Zinostatin stimalamer for hepatocellular carcinoma showed moderate antitumor effects and was well tolerated. It presented an overall response rate of 40% in a study of 30 patients (Okusaka et al., 1998).

properties

IUPAC Name

[(4S,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25?,26?,28-,29+,30-,31-,33-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXZMHNVKCEIJX-LTZUVELHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#CC4[C@@](O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9014-02-2
Record name Zinostatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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